molecular formula C8H12ClN3O2S B13638906 methyl S-(pyrimidin-2-yl)cysteinate hydrochloride

methyl S-(pyrimidin-2-yl)cysteinate hydrochloride

Cat. No.: B13638906
M. Wt: 249.72 g/mol
InChI Key: IOVJBPBIZOXNOZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride is a chemical compound with the molecular formula C8H11N3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride typically involves the reaction of pyrimidine-2-thiol with methyl 2-bromo-3-aminopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, proteins, and enzymes, leading to various biological effects. The compound may inhibit the activity of certain enzymes or interfere with the replication of nucleic acids, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar biological activities.

    Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate: A compound with a pyridine ring instead of a pyrimidine ring.

    Methyl 2-amino-3-(thiazol-2-ylsulfanyl)propanoate: A compound with a thiazole ring instead of a pyrimidine ring.

Uniqueness

Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C8H12ClN3O2S

Molecular Weight

249.72 g/mol

IUPAC Name

methyl 2-amino-3-pyrimidin-2-ylsulfanylpropanoate;hydrochloride

InChI

InChI=1S/C8H11N3O2S.ClH/c1-13-7(12)6(9)5-14-8-10-3-2-4-11-8;/h2-4,6H,5,9H2,1H3;1H

InChI Key

IOVJBPBIZOXNOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC1=NC=CC=N1)N.Cl

Origin of Product

United States

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